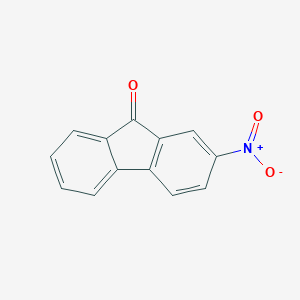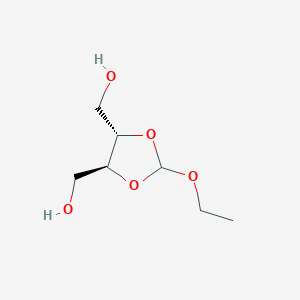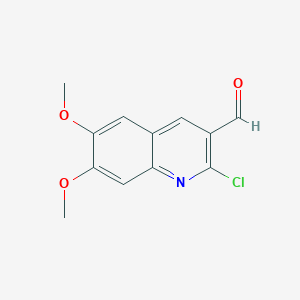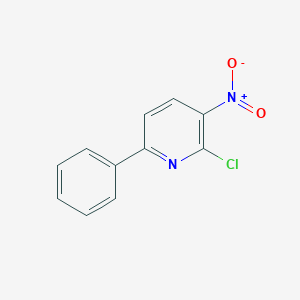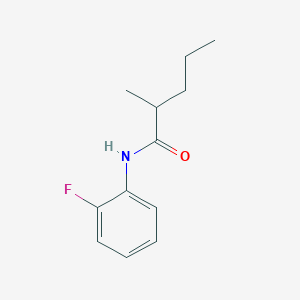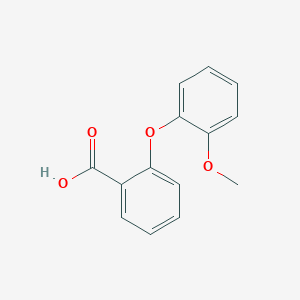![molecular formula C20H13N3S B187362 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile CAS No. 78564-27-9](/img/structure/B187362.png)
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a member of the nicotinonitrile family and has a unique structure that makes it a promising candidate for research.
Mécanisme D'action
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile is not fully understood. However, studies have suggested that it may act through the inhibition of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has the ability to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in the development of metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile in lab experiments is its fluorescent properties, which make it a useful tool for imaging biological systems. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, its fluorescent properties make it a promising candidate for use in imaging technologies, such as fluorescence microscopy. Further research is needed to explore its potential applications in these areas.
Méthodes De Synthèse
The synthesis of 2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile can be achieved through a multistep process. The first step involves the reaction of 2-bromo-4,6-diphenylnicotinonitrile with potassium thioacetate to form 2-(thioacetamido)-4,6-diphenylnicotinonitrile. This intermediate is then reacted with cyanomethyl chloride to yield the final product.
Applications De Recherche Scientifique
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile has been studied for its potential applications in various scientific fields. One area of research is its use as a fluorescent probe for imaging biological systems. It has also been investigated as a potential antitumor agent due to its ability to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
78564-27-9 |
|---|---|
Nom du produit |
2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile |
Formule moléculaire |
C20H13N3S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-(cyanomethylsulfanyl)-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H13N3S/c21-11-12-24-20-18(14-22)17(15-7-3-1-4-8-15)13-19(23-20)16-9-5-2-6-10-16/h1-10,13H,12H2 |
Clé InChI |
KZJLZCJASKMTTF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC#N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




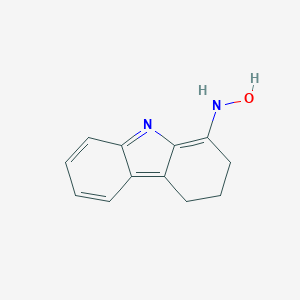
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
